![molecular formula C16H17N3O4S B2458785 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 851129-76-5](/img/structure/B2458785.png)
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin ring, an oxadiazole ring, and a pyrrolidinone moiety
準備方法
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carbon disulfide, followed by cyclization with appropriate electrophiles.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through the reaction of the oxadiazole intermediate with pyrrolidinone derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrrolidinone moiety, resulting in the formation of reduced derivatives.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. For instance, the benzodioxin moiety can be synthesized through established methods involving the reaction of phenolic compounds with appropriate reagents under controlled conditions. The oxadiazole and pyrrolidine components are then introduced through coupling reactions, often facilitated by the use of coupling agents or catalysts. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Table 1: Summary of Synthetic Pathways
Step | Reaction Type | Key Reagents/Conditions |
---|---|---|
1 | Formation of benzodioxin | Phenolic compound + Reagent A |
2 | Synthesis of oxadiazole | Intermediate + Reagent B |
3 | Coupling with pyrrolidine | Oxadiazole + Pyrrolidine |
4 | Purification and characterization | Chromatography + Spectroscopy |
Biological Activities
Research has indicated that compounds containing the benzodioxin and oxadiazole moieties exhibit a range of biological activities. Specifically, studies have highlighted their potential as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests that such compounds could be valuable in treating neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of this compound can effectively inhibit key enzymes involved in glucose metabolism and neurotransmission. For example, one study reported that a related compound showed significant inhibitory activity against acetylcholinesterase (IC50 = 46.42 μM) comparable to established drugs like physostigmine .
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
Derivative A | Acetylcholinesterase | 46.42 | |
Derivative B | Butyrylcholinesterase | 157.31 | |
Compound C | α-Glucosidase | Moderate |
Therapeutic Applications
The therapeutic potential of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one extends beyond enzyme inhibition. Its structural features suggest possible applications in:
- Neurodegenerative Disease Treatment : Given its activity against cholinesterases, it may aid in managing symptoms of Alzheimer's disease.
- Antidiabetic Agents : The inhibition of α-glucosidase indicates potential use in managing Type 2 diabetes mellitus by controlling blood sugar levels.
Case Studies
Several case studies have been published documenting the synthesis and biological evaluation of related compounds. For instance, a study focused on sulfonamide derivatives demonstrated significant antidiabetic effects alongside cholinesterase inhibition . These findings underscore the versatility of compounds derived from the benzodioxin framework.
作用機序
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in physiological responses.
類似化合物との比較
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: This compound shares the benzodioxin ring but lacks the oxadiazole and pyrrolidinone moieties, resulting in different chemical reactivity and applications.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylic acid: This compound contains a quinolinecarboxylic acid moiety instead of the oxadiazole and pyrrolidinone moieties, leading to distinct biological and chemical properties.
2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine:
生物活性
The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its enzyme inhibitory properties, antimicrobial effects, and cytotoxicity against cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with 1,3,4-oxadiazole moieties. The resulting products are characterized using techniques such as NMR and IR spectroscopy to confirm their structural integrity and purity.
Enzyme Inhibition
Research indicates that compounds containing the oxadiazole moiety exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that derivatives of oxadiazole can inhibit α-glucosidase and acetylcholinesterase , which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The specific compound under discussion has been tested for its potential to inhibit these enzymes effectively, suggesting its therapeutic potential in managing these conditions .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies show that compounds with similar structures demonstrate better activity against gram-positive bacteria compared to gram-negative strains. The compound's efficacy was assessed using disc diffusion methods against various bacterial strains including Bacillus cereus and Staphylococcus aureus, revealing promising results .
Cytotoxicity
Cytotoxicity assays conducted on several cancer cell lines (e.g., HCT116, MCF7) indicate that the compound exhibits moderate to high cytotoxic effects. Notably, it showed superior activity against liver carcinoma cell lines (HUH7), with IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU). This suggests a potential application in cancer therapy .
Summary of Findings
Activity | Details |
---|---|
Enzyme Inhibition | Effective against α-glucosidase and acetylcholinesterase; potential for T2DM and AD treatment. |
Antimicrobial | Better activity against gram-positive bacteria; tested against various strains. |
Cytotoxicity | Moderate to high activity against cancer cell lines; particularly effective on HUH7 cells. |
Case Studies
Several case studies have highlighted the importance of oxadiazole derivatives in drug development:
- Anticancer Studies : A series of oxadiazole derivatives were synthesized and tested for anticancer activity. One study reported that a specific derivative exhibited an IC50 value of 10.1 µM against HUH7 cells, indicating strong potential as an anticancer agent .
- Antimicrobial Efficacy : In another study focusing on 1,3,4-oxadiazole derivatives, compounds were shown to possess significant antibacterial properties against Bacillus species and moderate antifungal activity. This reinforces the versatility of this chemical scaffold in addressing infectious diseases .
特性
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-14(19-5-1-2-6-19)10-24-16-18-17-15(23-16)11-3-4-12-13(9-11)22-8-7-21-12/h3-4,9H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDFFZJYPHUKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。